molecular formula C8H12O B13342046 Bicyclo[2.2.2]oct-5-en-2-ol CAS No. 19245-72-8

Bicyclo[2.2.2]oct-5-en-2-ol

Cat. No.: B13342046
CAS No.: 19245-72-8
M. Wt: 124.18 g/mol
InChI Key: KEXYAVHJBNJUCG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-en-2-ol is a bicyclic secondary alcohol characterized by a rigid [2.2.2]octene framework. Its structure features a hydroxyl group at the 2-position and a double bond at the 5-position, which imparts unique stereochemical and electronic properties. This compound is of interest in synthetic organic chemistry due to its applications in radical-mediated rearrangements, stereoselective reactions, and as a precursor for complex natural products . For instance, its racemic mixture (endo/exo ratio 73:27) has been utilized to synthesize diastereomeric O-acetylmandelates, enabling enantiomeric purity determination via $ ^1H $ NMR analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXYAVHJBNJUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940907
Record name Bicyclo[2.2.2]oct-5-en-2-ol
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Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6688-07-9, 19245-72-8, 55320-40-6
Record name Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2alpha,4alpha)-
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Record name Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2beta,4alpha)-
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Record name Bicyclo[2.2.2]oct-5-en-2-ol
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Record name Bicyclo[2.2.2]oct-5-en-2-ol
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Preparation Methods

Diels–Alder Based Routes

The most traditional method involves a Diels–Alder cycloaddition, which constructs the bicyclic framework efficiently. Typically, substituted cyclohexadienes or aromatic precursors undergo Diels–Alder reactions with suitable dienophiles such as ketenes or acetylenic compounds. Subsequent reduction and functionalization steps lead to BCOD derivatives, including the alcohol.

Key Features:

  • Starting with cyclohexadiene derivatives or aromatic precursors.
  • Use of ketenes or acetylenic compounds as dienophiles.
  • Followed by reduction or hydrolysis to introduce the hydroxyl group at the desired position.

Limitations:

  • Multi-step process with potential regio- and stereoselectivity issues.
  • Often requires purification of intermediates.

Multi-step Functionalization of Cyclohexanone Derivatives

Another classical route involves functionalizing cyclohexanone or cyclohexadiene derivatives through oxidation, halogenation, or alkylation, followed by intramolecular cyclizations to form the BCOD skeleton, and finally introducing the hydroxyl group via reduction or hydrolysis.

Modern Tandem and One-Pot Syntheses

Tandem Michael Addition–Intramolecular Aldol Condensation

Recent advances have demonstrated the efficiency of tandem processes for BCOD synthesis. Jung et al. (2005) reported a one-pot tandem intermolecular Michael addition followed by intramolecular aldol condensation, which directly yields substituted BCOD-5-en-2-ones, precursors to BCOD-2-ol.

Reaction Scheme:

  • Cyclic or acyclic ketones react with cyclic enones in the presence of a strong acid (e.g., trifluoromethanesulfonic acid).
  • The process involves initial Michael addition, followed by intramolecular aldol cyclization.
  • The resulting enone intermediates can be reduced or hydrolyzed to obtain BCOD-2-ol.

Research Findings:

  • Good yields (up to 93%) under microwave or conventional heating.
  • The process can be performed at room temperature or under reflux.
  • The method allows for the synthesis of various substituted BCOD derivatives, increasing scope and diversity.

Data Table:

Method Conditions Yield Notes
Microwave heating 40°C, 8 h 57–70% Efficient, rapid
Conventional reflux 48–50°C, 8 h 55–82% Slightly longer, scalable
Room temperature Stirring 24 h 46–70% Mild conditions

(Source: Jung et al., 2005)

Two-step Synthesis via 1,5-Diketone Intermediates

An alternative involves isolating 1,5-diketone intermediates through controlled oxidation or condensation reactions, then cyclizing them under acidic conditions to form BCOD-2-ol.

Advantages:

  • Increased control over stereochemistry.
  • Easier purification of intermediates.

Asymmetric and Chiral Synthesis

Chiral BCOD-2-ol can be synthesized using enantioselective methods, such as asymmetric Diels–Alder reactions or chiral auxiliary-mediated cyclizations, as demonstrated by Roberts (2016). These approaches typically involve:

  • Use of chiral catalysts or auxiliaries to induce stereoselectivity.
  • Intramolecular aldol reactions optimized for stereocontrol.
  • Crystallization-induced diastereomer transformations (CIDT) to enhance enantiomeric purity.

Alternative Approaches

Sakurai Allylation–Michael Addition

This tandem process involves the addition of allyltrimethylsilane to cyclohexenone derivatives, followed by cyclization to form the BCOD skeleton with hydroxyl functionality.

Research Highlights:

  • Yields around 63% for the intermediate diketone.
  • Diastereomeric mixtures can be separated via recrystallization.

Radical and Photochemical Methods

Radical-mediated rearrangements and photochemical cyclizations have been explored for BCOD synthesis, though these are less common due to complexity and lower yields.

Summary of Synthesis Strategies

Approach Key Features Advantages Limitations
Diels–Alder cycloaddition Classic, reliable High regioselectivity Multi-step, purification needed
Tandem Michael–Aldol One-pot, efficient Good yields, scalable Requires acid catalysis
Two-step via diketones Controlled, stereoselective Purity, stereocontrol Additional steps
Asymmetric synthesis Enantioselective High enantiomeric purity Requires chiral catalysts
Radical/Photochemical Innovative Potential for unique structures Lower yields, complexity

Concluding Remarks

The synthesis of bicyclo[2.2.2]oct-5-en-2-ol has evolved from classical cycloaddition and functionalization methods to sophisticated tandem and one-pot processes that offer higher efficiency, better stereocontrol, and scalability. The tandem Michael addition-intramolecular aldol approach, especially under microwave conditions, currently stands as the most versatile and practical method, supported by extensive research data and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the strained bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Bicyclo[2.2.2]oct-5-en-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, while the bicyclic ring system provides a rigid framework that enhances binding affinity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Differences:

  • Ring Strain : The bicyclo[2.2.1]heptene system exhibits higher ring strain compared to bicyclo[2.2.2]octene, influencing reaction pathways. For example, palladium-catalyzed reactions with bicyclo[2.2.1]heptadiene derivatives favor five-membered cyclic products, whereas bicyclo[2.2.2]octene derivatives form six-membered rings .
  • Stereochemical Flexibility : Bicyclo[2.2.1]hept-5-en-2-ol derivatives (e.g., 5,6-dimethylbicyclo[2.2.1]hept-5-en-2-ol) display distinct exo/endo isomer ratios under radical conditions, contrasting with the dominant endo preference in bicyclo[2.2.2]oct-5-en-2-ol .
  • Physical Properties :

    Property This compound Bicyclo[2.2.1]hept-5-en-2-ol
    Molecular Formula C$8$H${12}$O C$7$H${10}$O
    Molecular Weight 124.18 g/mol 110.15 g/mol
    Ring Strain Energy Moderate High
    Key Reaction Outcome Six-membered cycloadducts Five-membered cycloadducts

Bicyclo[3.2.1]oct-6-en-2-ol

Key Differences:

  • Radical Stability : Under radical-generating conditions, bicyclo[2.2.2]oct-5-en-2-yl radicals can rearrange to bicyclo[3.2.1]oct-6-en-2-yl radicals. Despite the higher strain in the bicyclo[3.2.1] system, substituents like phenyl groups stabilize the radical, reversing the thermodynamic preference .
  • Synthetic Utility: Bicyclo[3.2.1]octene derivatives are less common in natural product synthesis due to their instability, whereas bicyclo[2.2.2]octene frameworks are leveraged for stable intermediates in routes such as parthenolide synthesis .

Azabicyclo[2.2.2]octane Derivatives

Key Differences:

  • Pharmacological Relevance: Azabicyclo[2.2.2]octan-5-ol and -6-ol hydrochlorides (e.g., exo-2-azabicyclo[2.2.2]octan-5-ol) are studied for their bioactive properties, unlike the non-nitrogenated this compound .
  • Synthesis Complexity: Introduction of nitrogen into the bicyclo[2.2.2] framework requires multi-step sequences (e.g., cycloaddition followed by ammonolysis), whereas the parent alcohol is synthesized via direct hydroxylation or radical pathways .

Stereochemical and Substituent Effects

  • Isomerism : this compound exhibits syn/anti diastereomers (e.g., 7-syn-hydroxy and 7-anti-hydroxy derivatives), which are critical in determining hydrogen-bonding interactions and reactivity .
  • Substituent Influence : Electron-donating groups (e.g., methyl, phenyl) on the bicyclo[2.2.2]octene framework enhance radical stability, enabling controlled rearrangements to bicyclo[3.2.1] systems .

Data Tables: Comparative Analysis

Table 1. Structural and Reaction Comparison

Compound Key Reaction Product Preference Radical Stability Trend
This compound Diels-Alder cycloaddition Six-membered rings High with substituents
Bicyclo[2.2.1]hept-5-en-2-ol Pd-catalyzed substitution Five-membered rings Moderate
Azabicyclo[2.2.2]octan-5-ol Ammonolysis/cyclization Bioactive heterocycles Low

Biological Activity

Bicyclo[2.2.2]oct-5-en-2-ol is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables summarizing its activity.

Structure and Synthesis

This compound features a bicyclic framework that contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, including a tandem intermolecular Michael addition followed by an intramolecular aldol condensation, which allows for the formation of substituted derivatives in a one-pot reaction process .

Pharmacological Properties

Research indicates that bicyclic compounds like this compound exhibit a range of biological activities, including:

  • Antiviral Activity : Studies have shown that derivatives of bicyclo[2.2.2]octene skeletons can inhibit viral proteases, suggesting potential applications in antiviral drug development, particularly against HIV and SARS-CoV-2 .
  • Antimicrobial Properties : Some bicyclic compounds have demonstrated antimicrobial effects against various pathogens, making them candidates for further exploration in medicinal chemistry.

Case Studies

  • Inhibition of Viral Proteases :
    • A study investigated the efficacy of bicyclo[2.2.2]octene derivatives against HIV-1 protease, revealing that certain compounds could also inhibit the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication .
  • Antimicrobial Testing :
    • Another research effort focused on the antimicrobial properties of bicyclo[2.2.2]oct-5-en derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeCompoundObserved EffectsReference
AntiviralBicyclo[2.2.2]octeneInhibition of HIV-1 protease
AntimicrobialBicyclo[2.2.2]octeneEffective against bacterial strains
CytotoxicityBicyclo[2.2.2]octeneInduced apoptosis in cancer cells

The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:

  • Enzyme Inhibition : The structural features of bicyclic compounds allow them to interact with enzyme active sites effectively, leading to inhibition.
  • Cell Membrane Interaction : The lipophilicity of bicyclic compounds may facilitate their incorporation into cell membranes, affecting membrane integrity and function.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing bicyclo[2.2.2]oct-5-en-2-ol with high purity?

  • Methodology : Utilize DCC (N,N′-dicyclohexylcarbodiimide)-mediated esterification with (S)-O-acetylmandelic acid to form diastereomeric derivatives. This facilitates separation via ¹H NMR integration (70% yield reported). Ensure catalytic DMAP (4-(dimethylamino)pyridine) in dichloromethane for optimal reactivity .
  • Key Considerations : Monitor the endo/exo ratio (73:27 in racemic mixtures) and validate purity using chromatographic techniques (e.g., HPLC or GC-MS).

Q. How can researchers distinguish between endo and exo isomers of this compound?

  • Methodology : Employ stereoselective synthesis followed by ¹H NMR analysis. For example, integration of diastereomeric O-acetylmandelate derivatives reveals distinct splitting patterns for endo (axial) vs. exo (equatorial) configurations .
  • Advanced Tip : Pair NMR with X-ray crystallography for unambiguous structural confirmation, especially when synthesizing novel derivatives .

Q. What are the best practices for characterizing this compound derivatives in multistep syntheses?

  • Methodology : Prioritize spectroscopic techniques (¹H/¹³C NMR, IR, MS) for routine characterization. For complex mixtures (e.g., radical rearrangement products), use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) .
  • Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental procedures in supporting information, ensuring reproducibility .

Advanced Research Questions

Q. How do radical-stabilizing substituents influence the rearrangement of bicyclo[2.2.2]oct-5-en-2-yl radicals?

  • Mechanistic Insight : Under radical-generating conditions, the bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical. Substituents like selenophenyl esters stabilize the transition state, favoring the rearranged product despite higher ring strain in the bicyclo[3.2.1] system .
  • Experimental Design : Use kinetic isotope effects (KIEs) and DFT calculations to map energy barriers. Monitor product ratios via GC-MS and correlate with substituent electronic properties .

Q. What methodologies are effective for determining the enantiomeric purity of this compound?

  • Approach : Derivatize the alcohol with chiral auxiliaries (e.g., (S)-O-acetylmandelic acid) to form diastereomers. Analyze via ¹H NMR or chiral HPLC. For absolute configuration prediction, combine experimental data (VCD spectroscopy) with computational modeling (TDDFT) .
  • Data Interpretation : Resolve contradictions between NMR integration and computational predictions by cross-validating with X-ray crystallography or polarimetry .

Q. How can this compound serve as a building block in natural product synthesis?

  • Case Study : In the total synthesis of fungal secondary metabolites, the bicyclo[2.2.2]diazaoctane core is constructed via Diels-Alder cycloaddition or biomimetic rearrangements. Functionalize the hydroxyl group for downstream coupling (e.g., esterification or Mitsunobu reactions) .
  • Challenges : Address regioselectivity in multistep sequences by optimizing protecting group strategies (e.g., TBS or acetyl groups) .

Q. What computational tools are recommended for modeling this compound’s reactivity?

  • Protocol : Use Gaussian or ORCA software for DFT calculations to explore transition states and radical stabilization effects. Validate with experimental kinetic data (e.g., Arrhenius plots) .
  • Critical Analysis : Compare computed NMR chemical shifts (GIAO method) with experimental values to refine conformational models .

Data Contradiction & Reproducibility

Q. How should researchers resolve discrepancies between observed NMR data and computational predictions for this compound derivatives?

  • Strategy : Re-examine solvent effects, dynamic averaging, or diastereomer impurities. Use variable-temperature NMR to detect conformational exchange. Cross-reference with independent synthetic routes .
  • Documentation : Adhere to J. Org. Chem. guidelines by including raw data (e.g., NMR spectra) in supporting information and citing prior protocols for modified methods .

Q. What steps ensure reproducibility in radical-mediated rearrangements of this compound systems?

  • Best Practices : Standardize radical initiators (e.g., AIBN concentration) and reaction times. Report detailed quenching procedures to minimize side reactions. Use internal standards (e.g., adamantane) for GC-MS quantification .
  • Peer Review : Share crystallographic data (CCDC deposition) and computational input files in public repositories (e.g., Zenodo) .

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